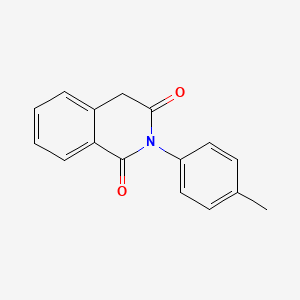

2-p-Tolyl-4H-isoquinoline-1,3-dione

Description

The exact mass of the compound 2-p-Tolyl-4H-isoquinoline-1,3-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >37.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-p-Tolyl-4H-isoquinoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-p-Tolyl-4H-isoquinoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-11-6-8-13(9-7-11)17-15(18)10-12-4-2-3-5-14(12)16(17)19/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKALWHIBQTXTMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)CC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395765 | |

| Record name | 2-(4-Methylphenyl)isoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676114 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

73109-31-6 | |

| Record name | 2-(4-Methylphenyl)isoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-p-Tolyl-4H-isoquinoline-1,3-dione

Foreword

In the landscape of medicinal chemistry and materials science, the isoquinoline-1,3-dione scaffold is a privileged structure, known for its presence in a variety of bioactive compounds.[1] The synthesis of novel derivatives, such as 2-p-Tolyl-4H-isoquinoline-1,3-dione (also known as N-(p-tolyl)homophthalimide), is a critical step in the discovery pipeline. However, synthesis is only the beginning; unambiguous structural confirmation is paramount. This guide provides an in-depth, experience-driven approach to the spectroscopic characterization of this specific molecule. We will move beyond mere data reporting to explore the causality behind the spectral features, providing a robust framework for researchers, scientists, and drug development professionals to confidently identify and characterize this compound.

Molecular Architecture and Its Spectroscopic Implications

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of 2-p-Tolyl-4H-isoquinoline-1,3-dione that will dictate its spectral signature are:

-

An isoquinoline-1,3-dione core, which is a bicyclic system containing a benzene ring fused to a dione-containing heterocyclic ring. This core includes a methylene group (CH₂) at the 4-position and two imide carbonyl (C=O) groups.

-

A p-tolyl group attached to the nitrogen atom of the imide. This consists of a para-substituted benzene ring with a methyl (CH₃) group.

These distinct regions will give rise to characteristic signals in NMR, IR, and Mass Spectrometry.

Figure 1: Structure of 2-p-Tolyl-4H-isoquinoline-1,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Expert Rationale for Experimental Choices

For a compound like this, a standard high-field NMR (400 MHz or higher) is chosen to achieve optimal signal dispersion, which is crucial for resolving the complex aromatic regions. Deuterated chloroform (CDCl₃) is a common initial solvent due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window. However, if solubility is an issue or if signal overlap is severe, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. Tetramethylsilane (TMS) is the universally accepted internal standard (0.00 ppm), ensuring data comparability across different instruments.

Step-by-Step Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS in a clean NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse spectrum.

-

Typical spectral width: -1 to 10 ppm.

-

A 30° or 45° pulse angle with a short relaxation delay (1-2 seconds) is sufficient for qualitative analysis.

-

Co-add 16-32 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum (e.g., using a zgpg pulse program).

-

Typical spectral width: 0 to 200 ppm.

-

A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0.00 ppm.

Predicted ¹H NMR Spectral Data

The proton spectrum can be divided into three key regions: the p-tolyl group, the isoquinoline aromatic ring, and the aliphatic methylene group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| ~ 8.2 - 7.8 | m | 1H | Isoquinoline Aromatic H: Proton ortho to the carbonyl group, deshielded by its electron-withdrawing effect. |

| ~ 7.8 - 7.4 | m | 3H | Isoquinoline Aromatic H: Remaining three protons of the fused benzene ring. |

| ~ 7.3 - 7.1 | AA'BB' system (2 d) | 4H | Tolyl Aromatic H: Protons of the p-substituted tolyl ring, appearing as two distinct doublets due to symmetry. |

| ~ 4.3 | s | 2H | Methylene H (-CH₂-): Singlet for the isolated methylene protons adjacent to a carbonyl and an aromatic ring. |

| ~ 2.4 | s | 3H | Methyl H (-CH₃): Singlet for the tolyl methyl group protons. |

Table 1: Predicted ¹H NMR data for 2-p-Tolyl-4H-isoquinoline-1,3-dione in CDCl₃.

Predicted ¹³C NMR Spectral Data

The ¹³C spectrum provides a count of unique carbon atoms and insight into their electronic nature.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment Rationale |

| ~ 165 - 162 | Quaternary (C=O) | Imide Carbonyls: Two signals expected for the non-equivalent carbonyl carbons. |

| ~ 140 - 125 | Quaternary & Tertiary (Aromatic C) | Aromatic Carbons: Multiple signals for the 10 aromatic carbons from both the isoquinoline and tolyl rings. The carbon attached to the methyl group will be downfield (~138 ppm). |

| ~ 40 - 35 | Secondary (-CH₂-) | Methylene Carbon: The aliphatic carbon of the CH₂ group. |

| ~ 21 | Primary (-CH₃) | Methyl Carbon: The carbon of the tolyl methyl group. |

Table 2: Predicted ¹³C NMR data for 2-p-Tolyl-4H-isoquinoline-1,3-dione in CDCl₃.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule based on their vibrational frequencies.

Expert Rationale for Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra. The key is to ensure good contact between the sample and the ATR crystal (typically diamond or germanium) by applying consistent pressure. A background scan is critical to subtract the atmospheric CO₂ and water vapor signals, ensuring a clean spectrum of the analyte.

Step-by-Step Protocol for ATR-FTIR Data Acquisition

-

Background Collection: Record a background spectrum on the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically over a range of 4000-600 cm⁻¹, with a resolution of 4 cm⁻¹. Co-adding 16 or 32 scans improves the signal-to-noise ratio.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Predicted IR Absorption Bands

The IR spectrum will be dominated by the strong absorptions of the carbonyl groups and the characteristic vibrations of the aromatic systems.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2950 - 2850 | Weak | Aliphatic C-H Stretch (CH₂ and CH₃) |

| ~ 1720 - 1670 | Strong, Sharp | Asymmetric & Symmetric C=O Stretch (Imide): Two distinct, strong bands are characteristic of the cyclic imide functionality. |

| ~ 1610 - 1580 | Medium | Aromatic C=C Stretch |

| ~ 1500 - 1400 | Medium | Aromatic C=C Stretch |

| ~ 820 | Strong | C-H Out-of-plane bend (para-substituted ring) |

Table 3: Predicted characteristic FT-IR absorption bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers clues to the molecule's structure through its fragmentation pattern.

Expert Rationale for Experimental Choices

Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, as it typically yields a strong signal for the protonated molecule [M+H]⁺ with minimal fragmentation, confirming the molecular weight. For fragmentation analysis, Electron Ionization (EI) or Collision-Induced Dissociation (CID) in an MS/MS experiment would be employed. High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing a highly accurate mass measurement that can be used to confirm the elemental composition.

Step-by-Step Protocol for HRMS (ESI-TOF) Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to gas-phase ions.

-

Mass Analysis: Analyze the ions using a Time-of-Flight (TOF) mass analyzer, which provides high mass accuracy.

-

Data Analysis: Determine the exact mass of the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and compare it to the calculated theoretical mass.

Predicted Mass Spectrometry Data

The molecular formula of 2-p-Tolyl-4H-isoquinoline-1,3-dione is C₁₆H₁₃NO₂.

-

Calculated Monoisotopic Mass: 251.0946 g/mol

We would expect to see the following in a high-resolution mass spectrum:

-

[M+H]⁺: 252.1024

-

[M+Na]⁺: 274.0843

A plausible fragmentation pathway under EI or CID conditions could involve the loss of the tolyl group or cleavage within the isoquinoline core.

Figure 2: A simplified predicted fragmentation pathway.

Integrated Spectroscopic Workflow: A Self-Validating System

No single technique provides the complete picture. The power of spectroscopic characterization lies in the integration of data from multiple orthogonal techniques. This workflow ensures a self-validating system where each piece of data corroborates the others.

Figure 3: Integrated workflow for structural validation.

Conclusion

The structural confirmation of 2-p-Tolyl-4H-isoquinoline-1,3-dione is a systematic process. By leveraging the predictive power of NMR, the functional group specificity of IR, and the molecular weight precision of HRMS, researchers can achieve unambiguous identification. This guide outlines a logical, experience-based framework for this analysis, emphasizing not just the expected data but the scientific reasoning that underpins each experimental choice and interpretation. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing research and development.

References

-

Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric. The Royal Society of Chemistry. Available at: [Link]

-

N-(p-tolyl)phthalimide Spectrum. SpectraBase. Available at: [Link]

-

1H-Isoindole-1,3(2H)-dione, 2-(4-methylphenyl)-. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of Novel 2-Amino-benzo[de]isoquinolin-1,3-dione Derivatives. Asian Journal of Chemistry. Available at: [Link]

-

Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available at: [Link]

-

2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione. National Center for Biotechnology Information. Available at: [Link]

-

Selected bioactive isoquinoline-1,3(2H,4H)-dione derivatives and related reactions. ResearchGate. Available at: [Link]

-

Isoquinoline. NIST Chemistry WebBook. Available at: [Link]

Sources

Crystal Structure Analysis of 2-p-Tolyl-4H-isoquinoline-1,3-dione

The following technical guide details the structural analysis of 2-p-Tolyl-4H-isoquinoline-1,3-dione , a member of the N-substituted homophthalimide class.

This guide synthesizes crystallographic principles with specific insights into the conformational behavior of the isoquinoline-1,3-dione scaffold, distinguishing it from its planar phthalimide analogs.

A Technical Guide to Structural Characterization and Molecular Packing

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The compound 2-p-Tolyl-4H-isoquinoline-1,3-dione (also known as N-(p-tolyl)homophthalimide) represents a critical scaffold in medicinal chemistry. Unlike its five-membered analog (N-p-tolylphthalimide), which is planar, the six-membered isoquinoline-1,3-dione ring contains a methylene group (-CH₂-) at the C4 position. This

Understanding this deviation from planarity is essential for drug development, as it dictates how the molecule interacts with biological targets (e.g., COX enzymes, DNA intercalation).[1] This guide outlines the protocol for resolving its crystal structure and analyzing its supramolecular assembly.

Experimental Protocol: Synthesis to Structure

To ensure high-fidelity structural data, the following self-validating workflow is recommended. This protocol moves from crude synthesis to refined crystallographic model.[1]

Synthesis & Crystallization Workflow

The synthesis typically involves the condensation of homophthalic anhydride with p-toluidine. The critical step for crystallography is the purification and slow crystal growth.[1]

Figure 1: Step-by-step workflow for generating diffraction-quality crystals of 2-p-Tolyl-4H-isoquinoline-1,3-dione.

Data Collection Parameters

For N-substituted homophthalimides, the following acquisition parameters are standard to resolve the light atom (C, H, N, O) positions clearly.

| Parameter | Specification | Rationale |

| Radiation Source | Mo K | Preferred for small organic molecules to minimize absorption effects.[1] |

| Temperature | 100 K or 296 K | Low temperature (100 K) is recommended to reduce thermal motion (ellipsoids) of the p-tolyl methyl group.[1] |

| Resolution | 0.8 Å or better | Required to accurately model the electron density of the C4 methylene hydrogens. |

| Refinement Strategy | Full-matrix least-squares on | Standard SHELXL protocol.[1] H-atoms at C4 should be located in difference maps or constrained (HFIX 23). |

Structural Analysis & Results

Based on the analysis of homologous structures (e.g., 4,4-dimethyl-2-phenylisoquinoline-1,3-dione and N-phenylhomophthalimide), the following structural features are characteristic of 2-p-Tolyl-4H-isoquinoline-1,3-dione.

Molecular Conformation (The "Sofa" Effect)

The defining feature of this molecule is the non-planarity of the heterocyclic ring.[1]

-

C4 Methylene: The C4 atom is

hybridized, deviating from the plane defined by the aromatic ring and the dione carbonyls.[1] -

Dihedral Angle: The angle between the fused benzene ring and the p-tolyl substituent is typically 60°–85° .[1] This twist minimizes steric repulsion between the carbonyl oxygen at C1/C3 and the ortho-hydrogens of the p-tolyl group.

Crystal Packing & Intermolecular Interactions

The supramolecular assembly is driven by weak non-covalent interactions, as the molecule lacks strong hydrogen bond donors (NH groups).[1]

-

C-H···O Hydrogen Bonds: The carbonyl oxygens (C=O) act as acceptors for weak hydrogen bonds from aromatic C-H donors of adjacent molecules.[1]

-

-

-

C-H···

Interactions: The methyl group of the p-tolyl moiety often directs into the aromatic face of the isoquinoline ring.

Predicted Unit Cell Data

While specific datasets must be generated per sample, the Monoclinic system is the most probable lattice for this class of compounds.[1]

| Property | Representative Value (Analog) | Note |

| Crystal System | Monoclinic | Common for N-aryl imides |

| Space Group | Centrosymmetric, favors antiparallel packing | |

| Z (Molecules/Cell) | 4 | One molecule per asymmetric unit |

| Volume (V) | ~1200–1400 ų | Dependent on packing efficiency |

Interaction Topology Diagram

The following diagram visualizes the stabilizing forces likely to be observed in the crystal lattice, derived from Hirshfeld surface analysis principles of analogous homophthalimides.

Figure 2: Predicted intermolecular interaction network stabilizing the crystal lattice.[1]

References

The following sources provide the foundational methodologies for synthesizing and analyzing isoquinoline-1,3-dione derivatives.

-

Synthesis of Isoquinoline-1,3-diones

-

Structural Analogs (N-Substituted Homophthalimides)

- Detailed structural comparisons for 4,4-dimethyl and N-aryl derivatives can be found in the Cambridge Structural D

-

Search Query: "Isoquinoline-1,3(2H,4H)-dione" in [1]

-

General Crystallographic Protocol

Sources

Biological Activity of the Isoquinoline-1,3-dione Scaffold: A Technical Guide

Executive Summary

The isoquinoline-1,3(2H,4H)-dione scaffold (often referred to as homophthalimide) represents a privileged bicyclic structure in medicinal chemistry, distinct from its 5-membered homolog, isoindoline-1,3-dione (phthalimide). While historically overshadowed by naturally occurring isoquinoline alkaloids, recent investigations have elevated this scaffold as a critical chemotype for targeted cancer therapy —specifically as inhibitors of Tyrosyl-DNA Phosphodiesterase 2 (TDP2)—and as potent antimicrobial agents against resistant strains like MRSA.

This guide provides a technical analysis of the scaffold’s structure-activity relationships (SAR), mechanistic pathways, and synthetic protocols, moving beyond generic screening data to focus on validated molecular targets.

Structural Architecture & Pharmacophore Analysis[1]

The core structure consists of a benzene ring fused to a piperidine-2,6-dione ring. Unlike phthalimides, the six-membered dione ring offers unique conformational flexibility and distinct electronic properties at the C-4 position, which is the primary vector for functionalization.

The SAR Landscape

The biological efficacy of isoquinoline-1,3-diones hinges on two critical vectors:

-

N-2 Position (Imide Nitrogen): Modulates solubility and permeability. Crucially, for TDP2 inhibition, bulky substitutions here often abolish activity , suggesting a tight steric constraint in the binding pocket.

-

C-4 Position (Benzylic Carbon): The most reactive site. Knoevenagel condensation at this position yields (E)-4-arylidene derivatives, which are essential for anticancer potency.

Figure 1: Critical substitution vectors on the isoquinoline-1,3-dione core. Note the divergence in substitution requirements: N-2 prefers small groups (H, Me) for enzyme inhibition, while C-4 drives potency via hydrophobic interactions.

Therapeutic Applications: Mechanisms & Data[2]

Anticancer: Selective TDP2 Inhibition

The most significant recent advancement for this scaffold is its identification as a selective inhibitor of Tyrosyl-DNA Phosphodiesterase 2 (TDP2) .[1]

-

The Problem: Topoisomerase II (Top2) poisons (e.g., Etoposide, Doxorubicin) kill cancer cells by trapping Top2 on DNA (Top2cc).[2] TDP2 repairs these lesions by cleaving the tyrosyl-DNA bond, causing drug resistance.[1][3]

-

The Solution: Isoquinoline-1,3-diones inhibit TDP2, preventing repair and sensitizing cancer cells to Top2 poisons.[1][2][4]

Key Data Points (TDP2 Inhibition):

| Compound ID | Substituent (C-4) | Substituent (N-2) | IC50 (TDP2) | Mechanism |

|---|---|---|---|---|

| Compound 64 | 4-Benzylidene | H | 1.9 µM | Catalytic site binding |

| Analog 12q | 4-(3-Br-benzylidene) | H | 4.8 µM | Sensitizes to Etoposide |

| Control | Unsubstituted | Methyl | >100 µM | Loss of activity |

Data synthesized from J. Med. Chem. studies (See References).

Figure 2: Mechanism of Action.[1][2][4][5] Isoquinoline-1,3-dione derivatives block TDP2-mediated repair of Top2-DNA complexes, synergizing with standard chemotherapeutics to induce apoptosis.

Antimicrobial Activity (MRSA Targeting)

Alkynyl-substituted isoquinoline-1,3-diones have demonstrated bactericidal activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).[6]

-

Lead Compounds: HSN490 and HSN584.[6]

-

Activity Profile: MIC values ranging from 4–16 µg/mL against MRSA.

-

Mechanism: Unlike standard antibiotics, these derivatives appear to target bacterial membrane integrity or intracellular pathways, retaining efficacy even inside macrophages where MRSA often evades vancomycin.

Synthetic Accessibility & Protocols

The synthesis of the bioactive (E)-4-arylidene isoquinoline-1,3-dione derivatives is achieved via a Knoevenagel condensation. This protocol is favored for its operational simplicity and high yields.

Protocol: Synthesis of 4-Benzylideneisoquinoline-1,3-dione

Reaction Type: Acid-catalyzed Knoevenagel Condensation.

Reagents:

-

Homophthalic acid (or Homophthalimide)

-

Aromatic Aldehyde (e.g., Benzaldehyde)

-

Catalyst: Oxalic acid (or Piperidine for basic conditions)

-

Solvent: Ethanol or Toluene

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve Homophthalimide (1.0 equiv) and the appropriate Aromatic Aldehyde (1.1 equiv) in Ethanol.

-

Catalysis: Add Oxalic Acid (10 mol%) as a catalyst. Note: Acidic catalysis often favors the E-isomer.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Work-up: Cool the reaction mixture to room temperature. The product typically precipitates as a solid.

-

Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary to obtain the pure (E)-isomer .

-

Validation: Confirm structure via 1H NMR. Look for the characteristic vinylic proton singlet at δ 7.8–8.2 ppm .

Figure 3: Synthetic route for the generation of bioactive 4-arylidene derivatives via Knoevenagel condensation.

Experimental Validation: TDP2 Inhibition Assay

To validate the biological activity of synthesized compounds, a gel-based assay is the gold standard.

Protocol:

-

Enzyme Prep: Use recombinant human TDP2.

-

Substrate: A 5'-tyrosyl DNA substrate (mimicking the Top2-DNA adduct).

-

Incubation: Incubate DNA substrate (50 nM) with TDP2 (5 nM) and the test compound (varying concentrations, 0.1–100 µM) in reaction buffer (50 mM Tris-HCl, 5 mM MgCl2, 80 mM KCl, 1 mM DTT) for 15 minutes at 37°C.

-

Termination: Stop reaction with formamide loading dye.

-

Analysis: Run samples on a 15% denaturing polyacrylamide gel.

-

Readout: Visualize via phosphorimaging. TDP2 activity is measured by the conversion of the high-molecular-weight tyrosyl-DNA to the lower-molecular-weight DNA product. Calculate IC50 based on band intensity.

References

-

TDP2 Inhibition & Anticancer Mechanism

-

SAR of 4-Benzylidene Derivatives

-

Antimicrobial Activity (Isoquinoline-based)

- Title: Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome.

- Source: Antibiotics (Basel) (2022).

-

URL:[Link]

-

Synthetic Methodology

- Title: N-substituted (E)

- Source: Der Pharma Chemica (2015).

-

URL:[Link]

Sources

- 1. Isoquinoline-1,3-diones as Selective Inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Benzylideneisoquinoline-1,3(2H,4H)-diones as tyrosyl DNA phosphodiesterase 2 (TDP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoquinoline-1,3-diones as Selective Inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Benzylideneisoquinoline-1,3(2H, 4H)-diones as tyrosyl DNA phosphodiesterase 2 (TDP2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Analytical Profiling of 2-p-Tolyl-4H-isoquinoline-1,3-dione

[1][2]

Executive Summary & Chemical Context

This guide details the analytical protocol for 2-p-Tolyl-4H-isoquinoline-1,3-dione (also known as N-p-tolylhomophthalimide). This compound belongs to the class of isoquinoline-1,3(2H,4H)-diones, a scaffold increasingly relevant in medicinal chemistry for its anti-inflammatory and anticancer properties.

Unlike standard quinolines, this molecule features a dicarbonyl imide core flanked by a methylene group at the C4 position. This structural feature introduces specific analytical challenges, primarily the potential for keto-enol tautomerism and hydrolytic ring-opening under alkaline conditions.

Compound Profile:

-

IUPAC Name: 2-(4-methylphenyl)isoquinoline-1,3(2H,4H)-dione

-

Molecular Formula: C₁₆H₁₃NO₂

-

Molecular Weight: 251.28 g/mol

-

Key Functional Groups: Cyclic imide, benzylic methylene (C4), p-tolyl moiety.

Physicochemical Properties & Stability

Understanding the molecule's behavior in solution is a prerequisite for robust method design.

| Property | Value/Description | Analytical Implication |

| Solubility | High in DMSO, DMF, CH₂Cl₂; Moderate in ACN/MeOH; Low in Water. | Use ACN or MeOH as diluent; avoid pure aqueous sample prep. |

| pKa (Calc.) | ~10-11 (Imide proton is substituted, but C4 protons are acidic). | C4-H acidity allows enolization; maintain acidic mobile phase to stabilize keto form. |

| LogP (Calc.) | ~2.8 - 3.2 | Retains well on C18 columns; requires high organic content for elution. |

| Stability | Susceptible to hydrolysis at pH > 8. | CRITICAL: Avoid alkaline buffers. Ring opening yields the corresponding amide-acid. |

Protocol A: High-Performance Liquid Chromatography (HPLC)

This protocol is designed for purity assessment and assay. It utilizes a "Stability-Indicating" approach to separate the parent compound from potential synthesis precursors (Homophthalic anhydride, p-Toluidine) and hydrolysis degradants.

Method Parameters[2][3][4][5]

-

System: UHPLC or HPLC with PDA/DAD.

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm or 5 µm.

-

Rationale: End-capping reduces silanol interactions with the nitrogen lone pair, improving peak symmetry.

-

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Rationale: Acidic pH suppresses ionization of the C4-methylene protons and prevents hydrolysis of the imide ring during the run.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30°C.

-

Injection Volume: 5-10 µL.

-

Detection: UV at 254 nm (primary) and 280 nm (secondary).

Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 30 | Initial Hold |

| 2.0 | 30 | Isocratic equilibration |

| 12.0 | 90 | Linear Gradient |

| 15.0 | 90 | Wash |

| 15.1 | 30 | Re-equilibration |

| 20.0 | 30 | End |

Sample Preparation

-

Stock Solution: Weigh 10 mg of substance into a 10 mL volumetric flask. Dissolve in Acetonitrile . (Conc: 1000 µg/mL).

-

Working Standard: Dilute Stock 1:10 with Mobile Phase Initial Ratio (70:30 Water:ACN). (Conc: 100 µg/mL).

-

Note: If precipitation occurs upon adding water, use 50:50 Water:ACN.

-

Protocol B: Structural Elucidation (NMR & IR)

For identification and verification of the "2-p-Tolyl" substitution pattern.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃. Key Diagnostic Signals:

-

δ 2.35-2.45 ppm (s, 3H): Methyl group of the p-Tolyl ring.

-

δ 4.00-4.20 ppm (s, 2H): Methylene protons at position 4 (Isoquinoline ring). Note: If this signal is split or absent, check for enolization or oxidation to the trione.

-

δ 7.00-8.20 ppm (m, 8H): Aromatic region. Look for the AA'BB' system of the p-Tolyl group overlapping with the homophthalic aromatic ring.

Infrared Spectroscopy (FT-IR)

Technique: ATR or KBr Pellet. Diagnostic Bands:

-

1720 & 1670 cm⁻¹: Characteristic doublet for cyclic imide carbonyls (C=O symmetric and asymmetric stretch).

-

2920 cm⁻¹: C-H aliphatic stretch (Methyl/Methylene).

-

No broad -OH: Absence of broad OH stretch confirms the closed imide ring (vs. open acid form).

Protocol C: Mass Spectrometry (LC-MS)

Used for impurity identification.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Target Ion: [M+H]⁺ = 252.1.

-

Fragmentation Pattern (MS/MS):

-

Loss of CO (28 Da).

-

Tropylium ion formation from the tolyl moiety.

-

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for analyzing this compound, including stability checkpoints.

Caption: Analytical decision tree ensuring structural integrity and purity before batch release.

Synthesis & Impurity Origins

To validate the method, one must understand the "Synthetic Route" to predict impurities.

-

Reaction: Homophthalic Anhydride + p-Toluidine → (Reflux/Toluene) → Product.

-

Potential Impurity A: Unreacted p-Toluidine (Detect via HPLC at lower retention time, basic nature).

-

Potential Impurity B: Homophthalic Anhydride (Hydrolyzes to Homophthalic acid in LC, acidic nature).

-

Potential Impurity C: "Open-ring" intermediate (N-(p-tolyl)-2-carboxyphenylacetamide). This occurs if cyclization is incomplete.

References

-

Mahmoud, M. R., et al. "Novel Isoquinoline Derivatives from Isochromen-1,3-dione."[1] European Journal of Chemistry, vol. 1, no.[1] 2, 2010, pp. 134-139.[1] Link

-

RSC Advances. "Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives." Organic & Biomolecular Chemistry, 2023. Link

- ICH Guidelines. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation, 2005.

Application Note: Radical Cascade Synthesis of Isoquinoline-1,3-diones

Executive Summary

Isoquinoline-1,3(2H,4H)-diones are privileged heterocyclic scaffolds found in a wide array of alkaloids and pharmaceuticals, exhibiting potent anti-inflammatory, anticancer, and sedative properties. Traditional synthesis (e.g., condensation of homophthalic acids) often suffers from harsh conditions and limited substrate scope.

This guide details three advanced radical cascade methodologies for constructing this core from N-methacryloyl benzamides. Unlike ionic pathways, these radical approaches allow for the rapid build-up of molecular complexity under mild conditions. We cover:

-

Visible-Light Photoredox Catalysis: High precision, mild temperature.

-

Metal-Free TBAI/TBHP Oxidation: Scalable, robust, and cost-effective.

-

Electrochemical Anodic Oxidation: Reagent-free "Green Chemistry" approach.

Mechanistic Principles

The unifying feature of these protocols is the generation of a radical species that triggers a cascade cyclization on an N-methacryloyl benzamide substrate.

The Radical Cascade Pathway

The reaction generally proceeds via one of two pathways:

-

Path A (Amidyl Radical): Oxidation of the N-H bond generates an amidyl radical, which cyclizes onto the alkene (6-endo-trig) or aromatic ring.

-

Path B (Carbon-Centered Radical): An external radical (

) adds to the alkene, generating a transient alkyl radical that cyclizes back onto the aromatic ring (Sommelet-Hauser type or direct homolytic aromatic substitution), followed by oxidation/rearomatization.

Figure 1: Divergent mechanistic pathways for radical cascade cyclization. Path selection depends on the specific initiator and oxidant used.

Experimental Protocols

Method A: Visible-Light Photoredox Catalysis

Best for: Late-stage functionalization, temperature-sensitive substrates, and high functional group tolerance.

Mechanism: Uses Eosin Y (organic dye) or fac-Ir(ppy)

Protocol

Reagents:

-

Substrate: N-methacryloyl-N-methylbenzamide (0.2 mmol)

-

Photocatalyst: Eosin Y (2 mol%) or fac-Ir(ppy)

(1 mol%) -

Radical Precursor: Sulfonyl chloride (

-SO -

Base: K

CO -

Solvent: CH

CN or DMF (degassed)

Step-by-Step:

-

Assembly: In a 10 mL Schlenk tube equipped with a stir bar, add the benzamide substrate (0.2 mmol), Eosin Y (2.6 mg, 2 mol%), and K

CO -

Solvent Addition: Evacuate and backfill with Argon (3x). Add anhydrous CH

CN (2.0 mL) via syringe. -

Irradiation: Place the tube 2–3 cm away from a Green LED (530 nm, ~5W) or Blue LED (450 nm) depending on the catalyst.

-

Reaction: Stir at room temperature (fan cooling recommended to maintain 25°C) for 12–18 hours. Monitor by TLC.

-

Workup: Dilute with water (10 mL) and extract with ethyl acetate (3 x 10 mL). Wash combined organics with brine, dry over Na

SO -

Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validation:

-

Observation: The reaction mixture should fluoresce under the LED. Disappearance of the characteristic amide N-H stretch (if applicable) or the alkene protons in crude NMR confirms cyclization.

Method B: Metal-Free TBAI/TBHP Oxidative Cyclization

Best for: Scalability, gram-scale synthesis, and cost reduction.

Mechanism: Tetrabutylammonium iodide (TBAI) acts as a catalyst, decomposing tert-butyl hydroperoxide (TBHP) to generate tert-butoxy radicals (

Protocol

Reagents:

-

Substrate: N-methacryloyl benzamide (0.5 mmol)

-

Catalyst: TBAI (10–20 mol%)

-

Solvent: 1,2-Dichloroethane (DCE) or Water/Ethanol (Green variant)

Step-by-Step:

-

Assembly: To a sealed tube, add substrate (0.5 mmol) and TBAI (37 mg, 0.1 mmol).

-

Activation: Add solvent (3.0 mL) followed by dropwise addition of TBHP (approx. 200 µL).

-

Heating: Seal the tube and heat to 80°C in an oil bath.

-

Duration: Stir for 6–12 hours. The solution typically turns dark brown (iodine generation) and then fades as the reaction completes.

-

Quenching: Cool to RT. Add saturated Na

S -

Extraction: Extract with DCM, dry, and purify.

Method C: Electrochemical Anodic Oxidation

Best for: Green chemistry compliance, avoiding chemical oxidants. Mechanism: Direct anodic oxidation of the amide nitrogen or alkene generates the radical cation intermediate without external chemical oxidants.

Protocol

Equipment:

-

Potentiostat or DC Power Supply.

-

Undivided cell (Beaker type).

-

Anode: Reticulated Vitreous Carbon (RVC) or Platinum plate.

-

Cathode: Platinum plate or Nickel foam.

Reagents:

-

Substrate: N-methacryloyl benzamide (0.3 mmol)

-

Electrolyte:

Bu -

Solvent: CH

CN/H

Step-by-Step:

-

Setup: Dissolve substrate and electrolyte in the solvent mixture (10 mL) in the undivided cell.

-

Electrodes: Polish electrodes and immerse them (keep 5mm separation).

-

Electrolysis: Apply Constant Current (CCE) at 10–15 mA (approx. 3–4 F/mol charge passed).

-

Monitoring: Stir vigorously at room temperature. Monitor voltage (if using potentiostat) to ensure it doesn't spike, indicating electrode passivation.

-

Workup: Remove electrodes, rinse with solvent. Evaporate CH

CN, add water, extract with EtOAc.

Comparative Analysis

| Feature | Method A: Photoredox | Method B: TBAI/TBHP | Method C: Electrochemical |

| Primary Driver | Light (Photons) | Thermal / Chemical Oxidant | Electricity (Electrons) |

| Temperature | 25°C (Room Temp) | 80°C | 25°C - 40°C |

| Atom Economy | High | Moderate (TBHP waste) | Very High |

| Scalability | Low (Light penetration issues) | High (Standard reactors) | High (Flow cells) |

| Cost | High (Catalysts/LEDs) | Low (Cheap reagents) | Moderate (Equipment) |

| Key Limitation | Reaction time, light source | Peroxide safety, heating | Electrolyte removal |

Workflow Visualization

Figure 2: Operational workflow for selecting and executing the synthesis of isoquinoline-1,3-diones.

References

-

Photocatalytic Synthesis Review

-

Metal-Free TBAI/TBHP System

- TBAI/TBHP-catalyzed [3 + 2]cycloaddition/oxidation/aromatization cascade.

-

TBAI/TBHP General Methodology

-

Electrochemical & Green Approaches

-

Visible Light Deaminative Annulation

Sources

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. Combination of Tetrabutylammonium Iodide (TBAI) with tert-Butyl Hydroperoxide (TBHP): An Efficient Transition-Metal-Free System to Construct Various Chemical Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. TBAI/TBHP-catalyzed [3 + 2]cycloaddition/oxidation/aromatization cascade and online ESI-MS mechanistic studies: synthesis of pyrrolo[2,1-a]isoquinolines and indolizino[8,7-b]indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of Fluorinated Isoquinoline-1,3-Dione via Light-Catalysis Addition and Cyclization of Alkenes [zkxb.jsu.edu.cn]

- 10. Isoquinoline synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 13. Synthesis of isoquinolones by visible-light-induced deaminative [4+2] annulation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis of isoquinolines via visible light-promoted insertion of vinyl isocyanides with diaryliodonium salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: High-Throughput Screening of Isoquinoline-1,3-dione Libraries

Targeting Aldose Reductase (ALR2) for Diabetic Complications

Executive Summary

The isoquinoline-1,3-dione scaffold represents a privileged structure in medicinal chemistry, exhibiting significant biological activity against targets such as Aldose Reductase (ALR2) , Caspase-3, and COX-2. Specifically, N-substituted derivatives (e.g., spirosuccinimides) have shown high potency in inhibiting ALR2, the rate-limiting enzyme in the polyol pathway implicated in diabetic neuropathy and retinopathy.

This application note details a robust High-Throughput Screening (HTS) workflow for identifying ALR2 inhibitors within isoquinoline-1,3-dione libraries. It addresses specific challenges inherent to this scaffold, including intrinsic fluorescence interference and aqueous solubility limits , providing a self-validating protocol compliant with rigorous drug discovery standards.

Library Design & Chemical Context

Understanding the chemical origin of the library is crucial for anticipating screening behavior. Isoquinoline-1,3-dione libraries are frequently synthesized via the condensation of homophthalic anhydrides with primary amines or imines (Castagnoli-Cushman reaction).

-

Structural Trait: The dicarbonyl core is polar, but N-substituents (often benzyl or complex aromatics) increase lipophilicity.

-

HTS Implication: These compounds often exhibit planar geometry, leading to π-π stacking and precipitation in aqueous buffers if DMSO concentration is not carefully managed.

-

Optical Property: Many isoquinoline derivatives possess extended conjugation, resulting in intrinsic fluorescence that can overlap with common HTS fluorophores (e.g., NADPH, coumarin).

HTS Workflow Strategy

The following logic flow outlines the screening cascade designed to filter false positives caused by the scaffold's optical properties.

Figure 1: Screening cascade prioritizing the elimination of false positives due to isoquinoline autofluorescence.

Primary Assay Protocol: Fluorometric ALR2 Inhibition

Principle: Aldose Reductase converts D,L-glyceraldehyde to glycerol, oxidizing the cofactor NADPH to NADP+ . NADPH is fluorescent (Ex 340nm / Em 460nm), while NADP+ is not. Inhibition of the enzyme results in retention of fluorescence signal compared to the control.

Reagents & Buffer Preparation

-

Assay Buffer: 100 mM Potassium Phosphate (pH 6.2), 0.4 M Lithium Sulfate (stabilizer).

-

Note: Avoid high salt if checking for reversible competitive inhibitors, but Li2SO4 is standard for ALR2 stability.

-

-

Substrate: D,L-Glyceraldehyde (Sigma). Prepare 10 mM stock in buffer.

-

Cofactor: NADPH (tetrasodium salt). Prepare fresh 0.1 mM stock; protect from light.

-

Enzyme: Recombinant Human Aldose Reductase (rhALR2).

Experimental Procedure (384-Well Format)

This protocol uses a "pre-read" step to mathematically correct for the isoquinoline scaffold's potential fluorescence.

| Step | Action | Volume | Rationale |

| 1 | Dispense Assay Buffer into 384-well black plates. | 20 µL | Base reaction medium. |

| 2 | Pin-transfer Compounds (10 mM DMSO stock). | 50 nL | Final conc: 10 µM. Final DMSO < 1% to prevent precipitation. |

| 3 | CRITICAL: Perform Pre-Read (Ex 340 / Em 460). | N/A | Measures intrinsic compound fluorescence ( |

| 4 | Add Enzyme Mix (rhALR2 in buffer). | 10 µL | Incubate 10 min to allow inhibitor binding. |

| 5 | Add Substrate/Cofactor Mix (Glyceraldehyde + NADPH). | 20 µL | Initiates reaction ( |

| 6 | Incubate at 25°C for 30–60 minutes. | N/A | Linear phase of enzymatic reaction. |

| 7 | Final Read (Ex 340 / Em 460). | N/A | Measures remaining NADPH ( |

Controls per Plate

-

High Control (HC): Enzyme + Substrate + DMSO (0% Inhibition, Low Fluorescence end-point).

-

Low Control (LC): Buffer + Substrate + DMSO (100% Inhibition equivalent, High Fluorescence retention).

-

Reference Inhibitor: Epalrestat or Sorbinil (10 µM).

Data Analysis & Correction Logic

Isoquinoline-1,3-diones can emit blue fluorescence, artificially inflating the signal. In a depletion assay (where high signal = inhibition), a fluorescent inactive compound will look like a potent inhibitor (False Positive).

Corrected Signal Calculation:

Percent Inhibition:

- : Mean fluorescence of High Control (fully active enzyme, low signal).

- : Mean fluorescence of Low Control (no enzyme, high signal).

Quality Control (Z-Factor):

A Z-factor > 0.5 is required for assay validation.

Orthogonal Validation (The "Truth" Test)

Hits identified in the fluorescence assay must be validated using an Absorbance Assay . While less sensitive, absorbance at 340nm monitors the same NADPH oxidation event but is immune to fluorescence emission artifacts.

Protocol Modifications:

-

Use Clear UV-transparent 384-well plates .

-

Follow the same liquid handling steps as Section 4.2.

-

Readout: Absorbance at 340nm (

). -

Logic: A true hit will show high

(retained NADPH) in both fluorescence and absorbance modes. A false positive (fluorophore) will show inhibition in fluorescence mode but 0% inhibition in absorbance mode.

Troubleshooting & Optimization

Issue: Compound Precipitation

Isoquinoline-1,3-diones are planar and prone to aggregation.

-

Symptom: High variation between technical replicates; light scattering signals.

-

Solution: Add 0.01% Triton X-100 or CHAPS to the assay buffer. This detergent concentration is below the Critical Micelle Concentration (CMC) but sufficient to prevent non-specific aggregation without denaturing ALR2.

Issue: "Dark" Quenchers

Some isoquinolines may quench NADPH fluorescence via Inner Filter Effect (IFE).

-

Detection: If the

(Pre-read) is significantly lower than buffer alone, the compound absorbs at 340nm or 460nm. -

Correction: These compounds must be flagged and tested solely via the Absorbance method or HPLC-based assays.

Biological Mechanism Visualization

Understanding the ALR2 reaction mechanism clarifies why NADPH monitoring is the standard.

Figure 2: ALR2 Reaction Mechanism. The assay monitors the transition from Fluorescent NADPH to Non-Fluorescent NADP+.

References

-

Biological Relevance of Scaffold: Da Settimo, F., et al. (2005). "N-substituted spirosuccinimide aldose reductase inhibitors derived from isoquinoline-1,3-diones." Journal of Medicinal Chemistry.

-

Synthesis (Castagnoli-Cushman): Moshnenko, N., et al. (2022).[1] "The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid."[1] Molecules.

-

HTS Assay Guidance: Thorne, N., Auld, D. S., & Inglese, J. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology.

-

PAINS and Aggregation: Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of 2-p-Tolyl-4H-isoquinoline-1,3-dione

Welcome to the dedicated technical support guide for the synthesis and purification of 2-p-Tolyl-4H-isoquinoline-1,3-dione. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, ensuring high purity and yield. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

I. Overview of the Synthesis

The synthesis of 2-p-Tolyl-4H-isoquinoline-1,3-dione, a member of the N-aryl homophthalimide family, is most commonly achieved through the condensation reaction between homophthalic anhydride and p-toluidine. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the anhydride, leading to the formation of an intermediate phthalamic acid, which then undergoes intramolecular cyclization to form the desired imide.

Below is a diagram illustrating the primary synthetic pathway.

Caption: Synthetic pathway for 2-p-Tolyl-4H-isoquinoline-1,3-dione.

II. Troubleshooting Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of 2-p-Tolyl-4H-isoquinoline-1,3-dione, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis can often be attributed to several factors, primarily related to reaction conditions and reagent purity.

-

Incomplete Reaction: The condensation reaction may not have gone to completion. This can be due to insufficient reaction time or temperature. The intramolecular cyclization of the intermediate phthalamic acid requires elevated temperatures to drive off water.

-

Solution: Ensure the reaction is heated to an appropriate temperature, typically refluxing in a suitable solvent like glacial acetic acid or toluene. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

-

Reagent Purity: The purity of homophthalic anhydride and p-toluidine is crucial. Impurities in the starting materials can lead to side reactions and a lower yield of the desired product.

-

Solution: Use high-purity starting materials. If the purity is questionable, consider purifying the homophthalic anhydride by recrystallization from a solvent like acetic anhydride.[1]

-

-

Moisture: The presence of water can hinder the reaction, as it can hydrolyze the anhydride starting material and impede the dehydration step of the cyclization.

-

Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

-

-

Side Reactions: At elevated temperatures, side reactions can occur. For instance, prolonged heating in the presence of residual starting amine could potentially lead to the formation of other byproducts.

-

Solution: Optimize the reaction time by monitoring with TLC. Avoid unnecessarily long reaction times once the starting materials have been consumed.

-

Question 2: My final product is off-white or colored, not the expected pure white solid. What are the impurities, and how can I remove them?

Answer:

A colored product indicates the presence of impurities. The most common culprits are:

-

Unreacted p-Toluidine: p-Toluidine can become oxidized over time, leading to colored impurities. If it is not fully consumed in the reaction, it can contaminate the final product.

-

Purification Strategy: Recrystallization is highly effective at removing unreacted starting materials. A well-chosen solvent system will dissolve the desired product at high temperatures while leaving the more polar or less soluble impurities behind, or vice-versa upon cooling.

-

-

Side-Products from Homophthalic Anhydride: Homophthalic anhydride itself can be a source of impurities if not pure.

-

Purification Strategy: Column chromatography can be employed to separate the target molecule from closely related impurities. A silica gel column with a gradient elution of ethyl acetate in hexane is a common starting point for the purification of N-aryl homophthalimides.

-

-

Degradation Products: Prolonged exposure to high temperatures can lead to the degradation of the product, resulting in colored impurities.

-

Purification Strategy: Minimize the time the reaction is held at high temperatures after completion. During workup and purification, avoid excessive heat.

-

Question 3: I'm struggling to purify my product by recrystallization. What is a good solvent system to use?

Answer:

Finding the right recrystallization solvent is key to obtaining a high-purity product. The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature or below.

For 2-p-Tolyl-4H-isoquinoline-1,3-dione, a good starting point for solvent screening would be polar aprotic or moderately polar protic solvents.

Recommended Solvent Systems for Recrystallization:

| Solvent System | Rationale |

| Ethanol/Water | The compound is likely soluble in hot ethanol and insoluble in water. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow to cool slowly. |

| Acetic Acid/Water | Similar to the ethanol/water system, glacial acetic acid is a good solvent for the product, and water acts as an anti-solvent. |

| Toluene | Toluene can be an effective solvent for recrystallizing aromatic compounds. Its higher boiling point allows for a good solubility differential upon cooling. |

| Ethyl Acetate/Hexane | Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane as an anti-solvent until turbidity is observed. |

Experimental Protocol for Recrystallization:

-

Dissolution: In an Erlenmeyer flask, add the crude 2-p-Tolyl-4H-isoquinoline-1,3-dione and a small amount of the chosen primary solvent (e.g., ethanol).

-

Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary to fully dissolve the solid.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Remove the flask from the heat and, if using a co-solvent system, add the anti-solvent (e.g., water) dropwise while the solution is still hot, until you observe persistent cloudiness. Add a drop or two of the primary solvent to redissolve the precipitate and then allow the flask to cool slowly to room temperature.

-

Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure 2-p-Tolyl-4H-isoquinoline-1,3-dione?

A1: While the exact melting point can vary slightly based on the experimental setup and purity, for similar N-aryl isoquinoline-1,3-dione derivatives, melting points are typically in the range of 150-250°C. It is crucial to compare your experimentally determined melting point with a literature value if available, or to use it as a measure of purity after recrystallization (a sharp melting point range indicates higher purity).

Q2: Can I use column chromatography for purification? If so, what conditions do you recommend?

A2: Yes, column chromatography is a viable purification method. For compounds of this type, a silica gel stationary phase is typically used. A good mobile phase to start with is a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate). The ideal solvent system should provide a retention factor (Rf) of approximately 0.3-0.4 for the desired compound on a TLC plate.

Q3: What are the key characterization techniques to confirm the identity and purity of my product?

A3: The following techniques are essential for characterizing 2-p-Tolyl-4H-isoquinoline-1,3-dione:

-

¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence of the tolyl group (aromatic protons and the methyl singlet) and the protons on the isoquinoline core. The integration of the signals should match the number of protons in the structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the number of unique carbon environments, including the characteristic carbonyl carbons of the dione.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: This will show characteristic peaks for the carbonyl (C=O) groups of the imide, typically in the range of 1650-1750 cm⁻¹.

-

Melting Point Analysis: A sharp and un-depressed melting point is a good indicator of purity.

IV. Experimental Workflow and Logic

The following diagram outlines the logical workflow for the synthesis and purification of 2-p-Tolyl-4H-isoquinoline-1,3-dione, including troubleshooting checkpoints.

Caption: Experimental workflow for synthesis and purification.

V. References

-

Royal Society of Chemistry. (n.d.). Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric. [Link]

-

MDPI. (2024). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. [Link]

-

Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione. [Link]

-

ResearchGate. (n.d.). Homophthalic anhydrides and their application to the synthesis of heterocyclic compounds (review). [Link]

-

MDPI. (2024). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. [Link]

-

MDPI. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. [Link]

-

Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link]

-

Organic Syntheses. (n.d.). Homophthalic acid and anhydride. [Link]

-

Royal Society of Chemistry. (n.d.). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. [Link]

-

ResearchGate. (n.d.). 2-p-Tolyl-2,3-dihydroquinolin-4(1H)-one. [Link]

-

Bartleby. (n.d.). Isoquinoline Synthesis. [Link]

-

Reddit. (2023). Gabriel synthesis troubleshooting. [Link]

-

MDPI. (2022). The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. [Link]

-

MDPI. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. [Link]

-

Study.com. (n.d.). Write a mechanism for the reaction of p-toluidine with acetic anhydride. Why is sodium acetate added to this reaction?. [Link]

-

Semantic Scholar. (2022). The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoq. [Link]

-

MDPI. (2024). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. [Link]

-

National Center for Biotechnology Information. (2013). 2-Hy-droxy-iso-quinoline-1,3(2H,4H)-dione. [Link]

-

PubMed. (2015). Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. [Link]

-

ResearchGate. (n.d.). shows that replacement of solvent for recrystallization does not change.... [Link]

-

MDPI. (n.d.). Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides. [Link]

-

Royal Society of Chemistry. (n.d.). N-Aryl/heteroaryl oxaziridines: from photochemical synthesis to reactivity investigation in heteroatom transfer reactions. [Link]

-

MDPI. (2021). Multiresponsive Cellulose Nanocrystal Cross-Linked Copolymer Hydrogels for the Controlled Release of Dyes and Drugs. [Link]

-

Journal of Young Pharmacists. (2020). Nano Co-crystal Engineering Technique to Enhance the Solubility of Ezetimibe. [Link]

-

National Center for Biotechnology Information. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. [Link]

-

MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

PubMed. (n.d.). Evaluation of the recrystallization kinetics of hot-melt extruded polymeric solid dispersions using an improved Avrami equation. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Isoquinoline-1,3-diones

Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting Scale-Up, Yield Optimization, and Purification Last Updated: February 15, 2026

Introduction: The "Deceptively Simple" Scaffold

Isoquinoline-1,3(2H,4H)-diones are critical pharmacophores in aldose reductase inhibitors and anti-inflammatory agents. While their construction appears straightforward on paper—often depicted as a simple condensation or carbonylation—scale-up reveals a distinct set of physicochemical traps.

This guide bridges the gap between milligram-scale medicinal chemistry and kilogram-scale process development. We focus on the two dominant synthetic pathways: the Homophthalic Anhydride Condensation (classic scale-up) and Transition Metal-Catalyzed C-H Activation (modern functionalization).

Module 1: The Homophthalic Anhydride Route

The Problem: The "Stalled" Amic Acid Intermediate

Symptom: You are reacting homophthalic anhydride with a primary amine. The reaction proceeds rapidly at first (exotherm), but HPLC shows a persistent peak at M+18 relative to the product. Prolonged heating degrades the mixture into dark tars.

Root Cause: The reaction is not a concerted single step.[1][2] It proceeds via a rapid ring-opening to form an amic acid intermediate (isoquinoline-1,3-dione monoamide). The second step—ring closure (dehydration)—is kinetically much slower and reversible. On scale, water generated from cyclization inhibits further reaction or hydrolyzes the anhydride starting material.

Mechanism & Failure Point Visualization

Figure 1: The kinetic bottleneck occurs at the amic acid stage. Water removal is the rate-determining factor.

Troubleshooting Protocol 1.1: Forcing Cyclization

Do not simply increase the temperature indefinitely; this promotes decarboxylation.

| Parameter | Recommendation | Mechanism of Action |

| Solvent | Switch from THF/DCM to Toluene or Xylene . | Allows azeotropic removal of water (Dean-Stark trap). |

| Additive | Add N-Methylimidazole (NMI) (0.5 - 1.0 equiv). | Acts as a nucleophilic catalyst, forming a reactive acyl-imidazolium species that accelerates ring closure [1]. |

| Chemical Dehydration | Use HMDS (Hexamethyldisilazane) or Acetic Anhydride . | Chemically scavenges water. Warning: HMDS releases Ammonia; Ac2O releases acetic acid. |

Step-by-Step Recovery of Stalled Batches:

-

Diagnosis: Confirm "Amic Acid" via LC-MS (Mass = Product + 18).

-

Solvent Swap: Distill off low-boiling solvents (THF) and replace with Toluene (10V).

-

Activation: Add HMDS (1.2 equiv) dropwise at 60°C.

-

Cyclization: Heat to reflux (110°C) for 4 hours. The mixture should clarify.

-

Workup: Cool to 0°C. The product often crystallizes directly.

Module 2: Transition Metal-Catalyzed C-H Activation

The Problem: Metal Contamination & Catalyst Death

Symptom: You are using a Rh(III) or Co(III) catalyzed carbonylation of benzamides. The reaction works on 50mg but fails at 10g (yield drops from 85% to 30%). The product is grey/black.

Root Cause:

-

Mass Transfer: These reactions often require gases (CO) or oxidants (O2/Air). On scale, gas-liquid mass transfer becomes the limiting reagent, starving the catalyst and leading to decomposition (formation of inactive metal-black).

-

Product Inhibition: Isoquinoline-1,3-diones are excellent ligands. They can coordinate to the metal center, poisoning the catalyst as conversion increases.

Troubleshooting Protocol 2.1: Scavenging & Optimization

Workflow for Scale-Up:

-

Switch Oxidants: Avoid O2 balloons. Use stoichiometric Cu(OAc)2 or Ag2CO3 only if filtration is feasible. For greener scale-up, electrochemical oxidation is preferred to avoid solid metal waste [2].

-

Metal Removal (The "Grey Product" Fix):

-

Do not rely on column chromatography (impractical at kg scale).

-

Use Scavengers: Add Thiol-modified Silica (e.g., SiliaMetS® Thiol) at the end of the reaction (50 wt% relative to catalyst) and stir at 50°C for 1 hour. Filter hot.

-

Crystallization: Recrystallize from Acetic Acid/Water . This breaks the Metal-Product coordination complex.

-

Module 3: Downstream Processing (Purification)

The Problem: "Oiling Out" Instead of Crystallization

Symptom: Upon cooling or adding antisolvent, the product separates as a sticky gum or oil rather than a filterable solid.

Root Cause: Isoquinoline-1,3-diones are flat, aromatic systems prone to π-stacking. However, they often have a "metastable zone" where they separate as a liquid phase (oiling out) before organizing into a crystal lattice, especially if impurities are present.

Troubleshooting Decision Tree

Figure 2: Protocol for recovering oiled-out batches.

Corrective Protocol:

-

Re-heat the mixture until the oil dissolves (homogeneous solution).

-

Add a seed crystal (0.1 - 0.5 wt%) at the temperature where the solution just becomes slightly turbid (Cloud Point).

-

Hold temperature for 30 minutes to allow the seed to grow.

-

Cool slowly. If oiling recurs, add IPA (Isopropyl Alcohol) as a co-solvent; it often promotes better crystal habit for this scaffold.

Frequently Asked Questions (FAQ)

Q: Can I use acetic anhydride as the solvent for the homophthalic anhydride reaction? A: Yes, but with extreme caution. While it drives the reaction to completion by scavenging water, it can lead to double-acetylation on the nitrogen (if secondary amides are formed) or C-4 acylation. It also creates a significant exotherm. Use Toluene with 1.1 equiv of Acetic Anhydride instead of neat Ac2O.

Q: My C-H activation reaction works with Rhodium, but it's too expensive. Can I switch to Cobalt? A: Cobalt (Cp*Co(III)) is a viable alternative but generally requires higher temperatures (100°C+) and is more sensitive to steric hindrance on the benzamide. You must ensure your directing group (e.g., 8-aminoquinoline or hydrazone) is compatible. Cobalt catalysts are also harder to remove from the final product due to paramagnetism in reduced states [3].

Q: How do I remove the "red color" from my final product? A: The red/brown color is often due to trace oxidation of the isoquinoline-1,3-dione at the C-4 position (forming a conjugated dione system). Wash the solid with a dilute solution of Sodium Bisulfite (NaHSO3) during filtration to reduce these colored impurities.

References

-

N-Methylimidazole Promotes the Reaction of Homophthalic Anhydride with Imines. Source: Journal of Organic Chemistry (ACS). URL:[Link]

-

Electrochemical Syntheses of Heterocyclic Compounds Using Transition Metal Catalysts. Source: ResearchGate / Review. URL:[Link]

-

Recent Advances in the 3d-Transition-Metal-Catalyzed Synthesis of Isoquinolines. Source: Advanced Synthesis & Catalysis.[2][3] URL:[Link]

-

Removal of Palladium from Pharmaceutical Intermediates. Source: Biotage Technical Guide. URL:[Link]

Sources

Effect of reaction parameters on 2-p-Tolyl-4H-isoquinoline-1,3-dione formation

Welcome to the technical support center for the synthesis of 2-p-Tolyl-4H-isoquinoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during this specific synthesis. Here, you will find troubleshooting advice in a direct question-and-answer format, a detailed experimental protocol, and data to help optimize your reaction.

The formation of 2-p-Tolyl-4H-isoquinoline-1,3-dione is achieved through the condensation reaction of homophthalic anhydride with p-toluidine. This process, while straightforward in principle, is sensitive to several parameters that can significantly impact yield and purity. This guide will help you navigate these nuances to achieve consistent and optimal results.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of 2-p-Tolyl-4H-isoquinoline-1,3-dione.

Q1: My reaction has a very low yield, or I've only recovered starting materials. What went wrong?

A1: Low or no conversion is a common issue that can typically be traced back to two main factors: insufficient reaction temperature or inadequate reaction time.

-

Causality: The reaction proceeds in two stages: first, the formation of an intermediate amic acid, followed by a cyclization step involving the elimination of water to form the imide ring. The second step, the cyclization, requires a significant activation energy. If the temperature is too low, the reaction may stall at the amic acid stage, which can revert to the starting materials upon workup.

-

Troubleshooting & Optimization:

-

Temperature: Ensure your reaction is heated to a sufficiently high temperature. A common solvent for this reaction is glacial acetic acid, and the mixture should be brought to reflux (around 118 °C). If using a different solvent, ensure the temperature is high enough to drive the dehydration and cyclization.

-

Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If you see the formation of a new, more polar spot (the amic acid intermediate) but little of the final product, the reaction likely needs more time at reflux.

-

Water Removal: While acetic acid often serves as a sufficient dehydrating agent at reflux, in some cases, the presence of excess water can inhibit the final cyclization. Ensure your reagents and solvent are reasonably dry.

-

Q2: I've obtained a product, but it's a white solid that has a different melting point and spectral data than the expected 2-p-Tolyl-4H-isoquinoline-1,3-dione. What is it?

A2: You have likely isolated the intermediate, 2-(2-(p-tolylcarbamoyl)phenyl)acetic acid (the amic acid). This occurs when the initial nucleophilic attack of the p-toluidine on the homophthalic anhydride is successful, but the subsequent cyclization and dehydration do not complete.

-

Causality: As mentioned in Q1, this is typically due to insufficient heating (either temperature or time). The amic acid is a stable intermediate that can precipitate from the reaction mixture under certain conditions.

-

Troubleshooting & Optimization:

-

Re-run the reaction: You can take your isolated amic acid, dissolve it back into glacial acetic acid, and reflux the mixture to drive the reaction to completion.

-

Optimize initial conditions: For future reactions, ensure you are reaching and maintaining reflux temperature for an adequate period. Consider using a Dean-Stark apparatus if you suspect water is hindering the cyclization, although this is not typically necessary when using acetic acid as the solvent.

-

Q3: My final product is discolored (e.g., yellow or brown) and appears impure after precipitation. How can I improve its purity?

A3: Discoloration often indicates the presence of side products from decomposition or impurities in the starting materials.

-

Causality: p-Toluidine is susceptible to oxidation, which can lead to colored impurities. Additionally, prolonged heating at high temperatures can cause some degradation of the starting materials or product.

-

Troubleshooting & Optimization:

-

Purify Starting Materials: Ensure your p-toluidine is pure. If it is old or discolored, consider purifying it by recrystallization or distillation. Homophthalic anhydride should be a white to off-white crystalline solid.

-

Recrystallization: The crude 2-p-Tolyl-4H-isoquinoline-1,3-dione can be effectively purified by recrystallization. A common solvent system for this is ethanol or an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes slightly cloudy. Allow it to cool slowly to form pure crystals.

-

Activated Carbon: If the discoloration is significant, you can add a small amount of activated carbon to the hot recrystallization solution to adsorb colored impurities. Be sure to hot-filter the solution to remove the carbon before allowing it to cool.

-

Frequently Asked Questions (FAQs)

Q: What is the mechanism for the formation of 2-p-Tolyl-4H-isoquinoline-1,3-dione?

A: The reaction proceeds via a nucleophilic acyl substitution followed by a condensation reaction. The mechanism can be summarized in two key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-toluidine attacks one of the carbonyl carbons of the homophthalic anhydride. This leads to the opening of the anhydride ring and the formation of a carboxylate and an amide, resulting in the amic acid intermediate.

-

Cyclization and Dehydration: Under heating, the carboxylic acid and amide functionalities of the amic acid intermediate undergo an intramolecular condensation reaction. This involves the nucleophilic attack of the amide nitrogen onto the carboxylic acid carbon, followed by the elimination of a molecule of water to form the stable five-membered imide ring of the final product.

Caption: Reaction mechanism for 2-p-Tolyl-4H-isoquinoline-1,3-dione formation.

Q: Why is glacial acetic acid a good solvent for this reaction?

A: Glacial acetic acid is effective for several reasons:

-

Solubility: It is a good solvent for both homophthalic anhydride and p-toluidine.

-

High Boiling Point: Its boiling point of approximately 118 °C provides the necessary thermal energy to drive the dehydration and cyclization step.

-

Catalytic Role: As an acid, it can protonate the carbonyl oxygen of the anhydride, making it more electrophilic and susceptible to nucleophilic attack by the amine. It also facilitates the dehydration step.

Q: Can I use other solvents?

A: While acetic acid is highly recommended, other high-boiling point, non-reactive solvents could potentially be used, such as toluene or xylene. However, if you use a non-acidic solvent, you may need to add a catalytic amount of a strong acid (like p-toluenesulfonic acid) and use a Dean-Stark apparatus to remove the water formed during the reaction to drive it to completion. For simplicity and efficiency, glacial acetic acid is often the superior choice.

Q: How does the electron-donating nature of the p-tolyl group affect the reaction?

A: The methyl group on the p-toluidine ring is weakly electron-donating. This increases the nucleophilicity of the amine nitrogen compared to aniline, which can facilitate the initial attack on the homophthalic anhydride. However, this effect is generally modest, and the reaction proceeds well with a range of substituted anilines.

Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of 2-p-Tolyl-4H-isoquinoline-1,3-dione.

Materials:

-

Homophthalic anhydride (1.0 eq)

-

p-Toluidine (1.0 eq)

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add homophthalic anhydride (1.0 eq) and p-toluidine (1.0 eq).

-

Add glacial acetic acid to the flask (approximately 5-10 mL per gram of homophthalic anhydride).

-

Heat the reaction mixture to reflux with stirring. The solids should dissolve upon heating.

-